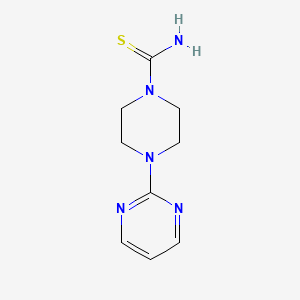
(2R,6R)-1,2,6-Trimethylpiperazine
Übersicht
Beschreibung
“(2R,6R)-Hydroxynorketamine” is a metabolite of the drug Ketamine . It has gained attention for its rapid and sustained antidepressant-like effects in animal models without ketamine-like side effects .
Synthesis Analysis
A variant of the cytochrome P450 monooxygenase 154E1 (CYP154E1) from Thermobifida fusca YX was constructed through saturation mutagenesis at seven first-sphere residues. This variant enabled the effective two-step synthesis of the potential antidepressant (2R,6R)-hydroxynorketamine .Molecular Structure Analysis
The molecular mechanisms underlying the antidepressant actions of (2R,6R)-hydroxynorketamine and its enantiomers are still under investigation . It’s suggested that the brain-derived neurotrophic factor (BDNF) and tropomyosin-related kinase B (TrkB) receptor play a role in the antidepressant effects of ketamine and its two enantiomers .Wirkmechanismus
Target of Action
The primary target of (2R,6R)-1,2,6-Trimethylpiperazine, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This compound also interacts with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
(2R,6R)-HNK acts as an antagonist of the NMDAR . Instead, it reduces glutamate release in a manner that can be blocked by AMPAR antagonism . This interaction with its targets leads to changes in neuronal signaling and synaptic function .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle , branched-chain amino acid biosynthetic pathway , glycoxylate metabolic pathway , and fatty acid β-oxidation . It also influences the purine and pyrimidine pathways .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK involves its administration via a slow-infusion intravenous (IV) route . The compound is administered either daily or thrice-weekly, with standard safety and pharmacokinetics monitoring at all dose levels . The doses range from 0.1 mg/kg to 4.0 mg/kg for single ascending dose (SAD) studies, and from 1.0 mg/kg to 2.0 mg/kg for multiple ascending dose (MAD) studies .
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include the release of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex (mPFC), which is required for its antidepressant-like effects . It also increases synaptic function in the mPFC . Furthermore, (2R,6R)-HNK has been shown to produce rapid and sustained antidepressant-like effects in animal models without the side effects of ketamine .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by environmental factors such as the frequency of dosing . For instance, daily (2R,6R)-HNK impaired implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it . This suggests that the dosing frequency can modulate the cognitive effects of repeated (2R,6R)-HNK exposure .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(2R,6R)-1,2,6-Trimethylpiperazine has been shown to interact with various enzymes, proteins, and other biomolecules. Unlike ketamine, it does not directly bind to any known or proposed ketamine targets . Extensive screening and target deconvolution experiments at thousands of human proteins did not identify any other direct (2R,6R)-HNK-protein interactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to reduce glutamate release in a manner which could be blocked by AMPA receptor antagonism . It also has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It does not share pharmacological or behavioral profile similarities with ketamine or its enantiomers . It could still be possible that both ketamine and (2R,6R)-HNK exert antidepressant-like efficacy through a common and previously unidentified mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a single administration of this compound can produce a reduction in immobility time in the forced swim test and a small but significant increase in metabolic activity across a network of brain regions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in the Wistar-Kyoto rat model of depression, restoring dorsal hippocampal long-term potentiation (LTP) was not correlated with ketamine’s effects in the forced swim test, but importantly, may have contributed to the reversal of hippocampal-dependent cognitive deficits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been suggested that mechanisms other than NMDAR inhibition play a key role in the antidepressant effects of ketamine . The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin by ketamine are mechanisms that are still being elucidated .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Biodistribution studies using radiolabeled (2R,6R)-HNK revealed non-selective brain regional enrichment, and no specific binding in any organ other than the liver .
Subcellular Localization
Current research suggests that it does not bind directly to any known or proposed ketamine targets .
Eigenschaften
IUPAC Name |
(2R,6R)-1,2,6-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
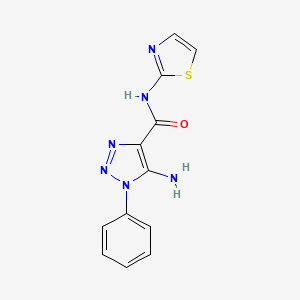
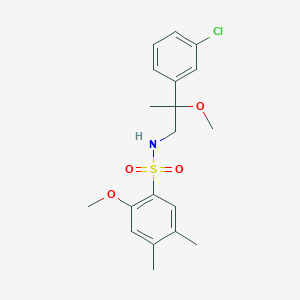
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2781989.png)
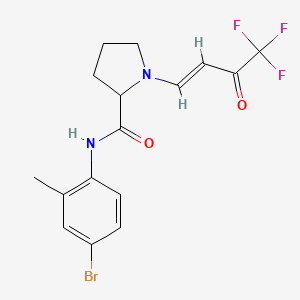

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)

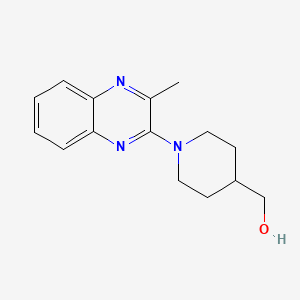
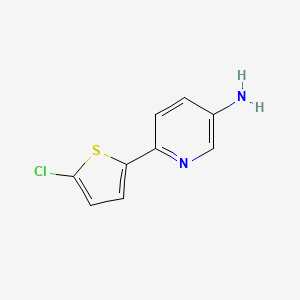
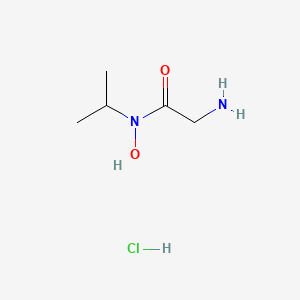

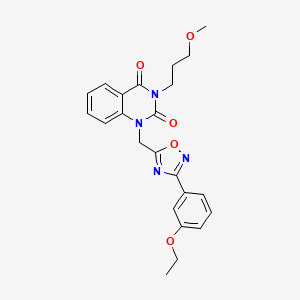
![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)
